molecular formula C17H14N2O3S B2709570 4-acetyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 312605-38-2

4-acetyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2709570
CAS No.: 312605-38-2
M. Wt: 326.37
InChI Key: VJFAMVNCBOQZIV-UHFFFAOYSA-N
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Description

4-acetyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and drug discovery research. Benzothiazole scaffolds are recognized as privileged structures in pharmacology, demonstrating a wide spectrum of biological activities . Specifically, benzothiazole-based compounds are extensively investigated as novel anti-infective agents, with recent advances highlighting their potent anti-tubercular activity against Mycobacterium tuberculosis , including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains . The core benzothiazole nucleus is a fundamental building block for developing new therapeutic agents, and molecular hybridization techniques, where the benzothiazole moiety is conjugated with other pharmacophores, are a key strategy in the search for potent inhibitors with enhanced activity . Furthermore, structurally analogous compounds featuring the benzothiazole core have been described in patent literature as potent adenosine receptor antagonists, indicating potential research applications in oncology and the treatment of hyperproliferative disorders . The mechanism of action for such compounds can involve targeting specific bacterial enzymes, such as DprE1, or modulating human purinergic receptors in disease pathophysiologies . This compound is supplied For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to consult the scientific literature and patent landscape for the most current findings on benzothiazole derivatives.

Properties

IUPAC Name

4-acetyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c1-10(20)11-6-8-12(9-7-11)16(21)19-17-18-15-13(22-2)4-3-5-14(15)23-17/h3-9H,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFAMVNCBOQZIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-acetyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions typically involve the use of a base such as potassium hydroxide in a solvent like dioxane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

4-acetyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : 4-acetyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide serves as a precursor in the synthesis of more complex molecules. It can be utilized in the development of new chemical entities through various reactions including oxidation, reduction, and substitution.

Biology

  • Biological Activity : The compound exhibits a range of biological activities. Benzothiazole derivatives have been shown to possess antiviral, anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties. These activities are attributed to their ability to interact with multiple biological targets .

Medicine

  • Therapeutic Potential : Research indicates potential therapeutic applications for this compound in treating diseases such as tuberculosis and various cancers. For instance, derivatives of benzothiazole have been studied for their anticancer properties, showing significant inhibition against leukemia and CNS cancer cell lines .

Anticancer Activity

A study investigating the anticancer properties of benzothiazole derivatives demonstrated that compounds similar to this compound exhibited strong inhibitory effects on cancer cell lines. For example, a related compound showed an inhibition rate of 84.19% against the MOLT-4 leukemia cell line .

Acetylcholinesterase Inhibition

Another study focused on compounds containing thiazole rings found that they could effectively inhibit acetylcholinesterase activity, which is crucial in the treatment of Alzheimer's disease. The synthesized compounds displayed promising results with IC50 values indicating strong inhibitory activity .

Industrial Applications

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other commercially relevant compounds. Its unique chemical properties make it suitable for various applications in material science and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-acetyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, benzothiazole derivatives have been shown to inhibit enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial survival . The compound may also interact with other molecular pathways, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Molecular Properties

4-(Diethylsulfamoyl)-N-(4-Methoxy-1,3-Benzothiazol-2-yl)Benzamide
  • Structural Difference : Replaces the acetyl group with a diethylsulfamoyl group.
  • Impact: Molecular Weight: Higher (419.518 g/mol vs. ~314–350 g/mol for acetyl derivatives) due to the sulfonamide group . Solubility: The sulfonamide group may improve water solubility compared to the acetyl group. Bioactivity: Sulfonamides are known for enzyme inhibition (e.g., carbonic anhydrase), suggesting divergent biological targets .
4-Methoxy-N-(4-Methoxy-1,3-Benzothiazol-2-yl)Benzamide
  • Structural Difference : Lacks the acetyl group; features dual methoxy substituents.
  • Crystal Packing: Methoxy groups influence hydrogen bonding and crystal lattice stability, as seen in related benzothiazolyl benzamides .
4-Chloro-N-(4-Chloro-1,3-Benzothiazol-2-yl)-N-Substituted Benzamides
  • Example: 4-Acetyl-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide .
  • Side Chain: The dimethylamino propyl group introduces basicity, improving membrane permeability compared to methoxy derivatives .
Inhibitory Potency (IC₅₀)

Data from thiazole-containing benzamides (Table 1) highlight substituent-dependent activity :

Compound Code Substituent (Benzamide) Thiazole Substituent IC₅₀ (µM)
10 4-Acetyl 4-(Pyridin-2-yl) 14.8
12 4-Nitro 4-(Pyridin-2-yl) 6.1
14 4-Trifluoromethoxy 4-(Pyridin-2-yl) 5.5
  • Key Observations :
    • Electron-Withdrawing Groups : Nitro and trifluoromethoxy groups enhance potency compared to acetyl.
    • Target Specificity : The pyridyl-thiazole moiety in compound 10 vs. methoxy-benzothiazole in the target compound may shift target selectivity due to differences in hydrophobicity and hydrogen bonding .
Cytotoxicity and Metabolic Stability
  • MMV001239 (4-Cyano Derivative): No cytotoxicity observed in 3T3 or HEK 293 cells, suggesting a favorable safety profile for cyanobenzamide derivatives .
  • Acetyl vs. Cyano: The acetyl group in the target compound may offer intermediate metabolic stability compared to the more stable cyano group .

Physicochemical Properties

Property 4-Acetyl Derivative 4-Sulfamoyl Derivative 4-Methoxy Derivative
Molecular Weight (g/mol) ~350 419.518 ~314
LogP (Predicted) ~2.5 ~3.2 ~2.0
Solubility Moderate (DMSO) High (Polar solvents) High (Aqueous buffers)

Biological Activity

4-acetyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a compound belonging to the benzothiazole family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties, particularly in cancer treatment and antimicrobial applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H14N2O3S
  • CAS Number : 312605-38-2

Anticancer Properties

Research indicates that benzothiazole derivatives exhibit significant anticancer activities. For instance, studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines. Specific findings include:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and others.
  • Mechanism of Action : The compound may act by inhibiting key signaling pathways involved in tumor growth, such as the EGFR and HER-2 pathways .
CompoundCell LineGI50 (μM)TGI (μM)LC50 (μM)
This compoundMCF-725.177.593.3
Similar Benzothiazole DerivativeA54921.528.793.3

Antimicrobial Activity

Benzothiazole derivatives have also been evaluated for their antimicrobial properties. The compound has shown activity against various bacterial strains, indicating its potential as an antibacterial agent.

The biological activity of benzothiazole derivatives can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : These compounds can inhibit enzymes critical for cancer cell survival and proliferation.
  • Apoptosis Induction : They may trigger programmed cell death in malignant cells.
  • Antimicrobial Mechanism : The interaction with bacterial membranes and inhibition of bacterial enzymes contribute to their antimicrobial effects.

Case Studies

A study focused on the synthesis and evaluation of benzothiazole derivatives highlighted the promising anticancer activity of related compounds. The derivatives displayed selective toxicity towards cancer cells while sparing normal cells, which is crucial for therapeutic applications .

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